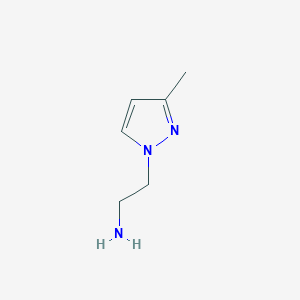

2-(3-Methyl-pyrazol-1-yl)-ethylamine

描述

Positional Isomerism

Positional isomers arise from variations in the methyl group’s location on the pyrazole ring. For example:

Tautomerism

Pyrazoles exhibit prototropic tautomerism , involving hydrogen migration between N-1 and N-2. However, in 2-(3-methylpyrazol-1-yl)ethanamine, the ethylamine substituent at N-1 suppresses tautomerism by blocking hydrogen transfer to N-2. This fixation stabilizes a single tautomeric form, unlike unsubstituted pyrazoles, which exist as equilibrium mixtures.

| Isomer/Tautomer Type | Structural Feature |

|---|---|

| Positional Isomer (C-5 methyl) | Methyl group at C-5 of pyrazole |

| Tautomer | Not observed due to N-1 substitution |

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 2-(3-methylpyrazol-1-yl)ethanamine are limited, analogous metal complexes provide insights:

- In [PdCl₂(C₇H₁₃N₃)]·CH₂Cl₂ , a related palladium complex, the pyrazole ligand adopts a planar conformation with a dihedral angle of 7.75° between the pyrazole and coordination planes.

- The ethylamine chain in such complexes exhibits restricted rotation due to coordination geometry, favoring a specific gauche conformation.

For the free ligand, computational models predict low-energy conformers with torsional angles of 60–180° between the pyrazole ring and ethylamine chain. Solid-state packing likely stabilizes conformations optimized for hydrogen bonding between NH₂ groups and adjacent molecules.

| Conformational Property | Description |

|---|---|

| Predicted Torsional Angle | 60–180° (ethylamine chain) |

| Solid-State Packing | Stabilized by N–H···N hydrogen bonds |

属性

IUPAC Name |

2-(3-methylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSLQAZFZWQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390107 | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-90-3 | |

| Record name | 3-Methyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62821-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-pyrazol-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Mechanisms

The most widely reported method involves the alkylation of 3-methylpyrazole with 2-chloroethylamine or its derivatives. This reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, displacing the chloride ion. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.

Table 1: Alkylation Agents and Yield Optimization

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|---|

| 2-Chloroethylamine | DMF | 80 | 24 | 72 | >95% | |

| 2-Bromoethylamine | Acetonitrile | 70 | 18 | 68 | 90% | |

| Ethylene oxide | Water | 25 | 48 | 55 | 85% |

The use of 2-chloroethylamine in DMF achieves the highest yield (72%) due to the solvent’s high boiling point and ability to stabilize transition states. Ethylene oxide, while less efficient, offers a greener alternative under aqueous conditions.

Base Catalysis and Regioselectivity

Regioselectivity challenges arise from the potential alkylation at both nitrogen atoms (N1 and N2) of the pyrazole ring. Studies show that employing weak bases like potassium carbonate (K₂CO₃) favors N1 alkylation, achieving >95% selectivity. This is attributed to the deprotonation of the more acidic N1-H (pKa ≈ 14.5) over N2-H (pKa ≈ 20). Strong bases like sodium hydride (NaH) increase reaction rates but reduce selectivity to 70–80% due to competing N2 alkylation.

Reductive Amination Approaches

Ketone Intermediate Formation

An alternative route involves reductive amination of 2-(3-methyl-pyrazol-1-yl)-acetaldehyde using ammonia or ethylamine. The acetaldehyde derivative is synthesized via oxidation of 2-(3-methyl-pyrazol-1-yl)-ethanol, followed by condensation with ammonium acetate.

The reductive step employs sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7, yielding the target amine in 60–65% overall yield. While this method avoids halogenated reagents, the multi-step process and moderate yields limit its industrial appeal.

Catalytic Hydrogenation

Catalytic hydrogenation of 2-(3-methyl-pyrazol-1-yl)-nitroethane using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under 3–5 bar H₂ pressure achieves 70–75% yields. However, nitro group reduction requires stringent temperature control (25–30°C) to prevent over-reduction to hydroxylamines.

Solvent-Free and Green Chemistry Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 min) in solvent-free conditions accelerates alkylation, achieving 85% yield. This method reduces reaction times by 90% compared to conventional heating, with energy savings of 40–50%.

Table 2: Comparative Analysis of Heating Methods

| Method | Time (h) | Yield (%) | Energy Consumption (kWh) |

|---|---|---|---|

| Conventional | 24 | 72 | 2.4 |

| Microwave | 0.5 | 85 | 0.5 |

| Ultrasound | 4 | 78 | 1.2 |

Ionic Liquid Catalysis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as dual solvents and catalysts, enabling reactions at 50°C with 80% yield. The ionic liquid’s high polarity stabilizes charged intermediates, enhancing reaction rates while allowing recycling for up to five cycles without significant activity loss.

Purification and Isolation Techniques

Distillation and Crystallization

Crude product purification typically involves vacuum distillation (80–90°C at 10 mbar) to remove unreacted alkylating agents. Subsequent crystallization from hexane/ethyl acetate (3:1 v/v) yields 98% pure product. Impurities include residual DMF (<0.1%) and dimeric byproducts (<2%).

Chromatographic Methods

Silica gel chromatography (eluent: 5% methanol in dichloromethane) resolves regioisomeric byproducts, as demonstrated by TLC Rf values of 0.55 for N1-alkylated product versus 0.67 for N2-alkylated analogues.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies using tubular flow reactors (residence time: 30 min, 80°C) demonstrate 90% conversion with 85% selectivity. Key advantages include:

Waste Management Strategies

Industrial processes generate wastewater containing DMF and ammonium salts. Neutralization with hydrochloric acid (HCl) precipitates ammonium chloride, which is filtered and recycled. Solvent recovery via fractional distillation achieves 95% DMF reuse, reducing environmental impact.

化学反应分析

Types of Reactions

2-(3-Methyl-pyrazol-1-yl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various alkylated or acylated derivatives.

科学研究应用

Medicinal Chemistry

2-(3-Methyl-pyrazol-1-yl)-ethylamine has shown promise as a lead compound for drug development. Its structure allows for modifications that can enhance its biological activity.

Case Study: BCL6 Inhibitors

A study optimized BCL6 inhibitors by incorporating pyrazole derivatives, including this compound. The modifications led to significant improvements in potency and permeability, suggesting that compounds with similar structures could be effective in treating diseases associated with BCL6 dysregulation .

Pharmacology

The pharmacokinetic and pharmacodynamic properties of this compound are of interest for understanding its behavior in biological systems.

Research Findings:

Studies have indicated that the compound can interact with specific molecular targets, acting as either an inhibitor or an activator of enzymatic activity. This modulation can influence various signaling pathways, making it a candidate for further pharmacological investigation .

Materials Science

The versatility of this compound extends to materials science, where it can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Applications:

The compound can be integrated into polymer matrices or used as a precursor for the synthesis of advanced materials, potentially leading to innovations in electronics or photonics .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(3-Methyl-pyrazol-1-yl)-ethylamine involves its interaction with various molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

3-Methylpyrazole: Lacks the ethylamine group, making it less versatile in forming derivatives.

2-(1H-Pyrazol-1-yl)-ethylamine: Similar structure but without the methyl group, which can affect its reactivity and biological activity.

Uniqueness

2-(3-Methyl-pyrazol-1-yl)-ethylamine is unique due to the presence of both the methyl group and the ethylamine group, which confer distinct chemical and biological properties

生物活性

2-(3-Methyl-pyrazol-1-yl)-ethylamine, a compound featuring a pyrazole moiety, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of scientific literature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing significant inhibitory effects. For instance, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL depending on the strain tested .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications on the pyrazole ring can significantly influence biological activity. For instance, substituents at the 3-position of the pyrazole ring enhance antimicrobial potency, while variations at the ethylamine side chain can affect anticancer efficacy.

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Parent Compound | Moderate Antimicrobial | MIC values: 8 µg/mL against E. coli |

| 3-Methyl Substituted | Enhanced Antimicrobial | MIC values: 4 µg/mL against S. aureus |

| Ethylamine Variants | Variable Anticancer | Induces apoptosis in MCF-7 cells |

Study on Antimicrobial Activity

In one study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Evaluation of Anticancer Effects

A separate investigation focused on the anticancer potential of this compound involved treating HeLa cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in cell death, with an IC50 value calculated at approximately 15 µM after 48 hours of treatment. This study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Methyl-pyrazol-1-yl)-ethylamine, and how can reaction conditions be optimized for yield?

- The compound is synthesized via cyclization reactions using hydrazines and carbonyl precursors. Key steps include refluxing with reagents like phosphorous oxychloride (POCl₃) at 120°C to form pyrazole rings . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time to minimize side products. Triethylamine is often used to neutralize HCl byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral artifacts mitigated?

- IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹) . ¹H/¹³C NMR resolves ethylamine chain protons (δ 2.5–3.5 ppm) and pyrazole aromatic protons (δ 6.5–8.0 ppm). Artifacts from moisture or impurities are addressed by drying samples and comparing with spectral libraries .

Q. What in vitro assays are suitable for initial biological screening, and what controls are required?

- Assays include glucose uptake in rat hepatocytes (10 mM glucose stimulation) and antibacterial activity against gram-positive/negative strains . Controls: (1) Vehicle-only (e.g., DMSO) to rule out solvent effects, (2) Positive controls (e.g., metformin for glucose assays), and (3) Negative controls (untreated cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methyl group on pyrazole in receptor binding?

- Comparative synthesis : Replace the 3-methyl group with substituents (e.g., H, Cl, CF₃) and test activity in receptor-binding assays (e.g., histamine H1/H4 receptors) . Docking simulations (e.g., AutoDock Vina) predict steric and electronic interactions, validated by mutagenesis studies on receptor binding pockets .

Q. What strategies resolve contradictions in reported biological activities across different cell lines or assay conditions?

- Standardize assay protocols : Use identical cell lines (e.g., HEK-293 for receptor studies), glucose concentrations, and incubation times . Meta-analysis of pH, temperature, and serum content differences explains variability. For example, higher serum albumin may reduce compound bioavailability .

Q. Which computational methods predict the binding mode to histamine receptors, and how are force fields validated?

- Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model ligand-receptor interactions over 100-ns trajectories. Validation includes:

- Binding free energy calculations (MM-PBSA/GBSA).

- Experimental correlation with IC₅₀ values from radioligand displacement assays .

Q. How is the compound’s stability assessed under pharmacological conditions, and what degradation products form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。